molecular formula C9H7NO3S B183342 (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS No. 945-03-9

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Cat. No. B183342
CAS RN: 945-03-9
M. Wt: 209.22 g/mol
InChI Key: SXOCCTHWTPGZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid” is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.23 .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-aminothiophenol with urea under microwave irradiation (MWI). The resulting 1,3-benzothiazol-2(3H)-one is then converted to 6-(2-bromoacetyl)-2-oxo-1,3-benzothiazole by a bromoacetic acid exchange reaction, also under MWI .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound. This ring is fused with a 2-oxo group and an acetic acid moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid” include its molecular formula (C9H7NO3S), molecular weight (209.23), and its structure which includes a benzothiazole ring .

Scientific Research Applications

  • Crystal Structure Analysis : A study explored the crystal structure of a complex formed by the reaction of 2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid and other compounds, revealing insights into its molecular coordination and structure (Ashurov et al., 2016).

  • Synthesis and Characterization : Another study detailed the synthesis and characterization of a compound with a structure similar to (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. This research included elemental analyses and spectroscopic methods to understand the compound's properties (Aydin et al., 2010).

  • Antimicrobial Activity : Derivatives of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid have been synthesized and tested for their antimicrobial activity. This research highlighted the potential of these compounds in combating various bacterial and fungal strains (Kalekar et al., 2011).

  • Fluorescence Properties : A study synthesized a compound structurally related to (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid and investigated its fluorescence properties. This compound demonstrated selective fluorescence quenching effects in the presence of Co2+, suggesting potential applications as a chemical sensor (Li Rui-j, 2013).

  • Antinociceptive Activity : A microwave-assisted synthesis method for derivatives of 1,3-benzothiazol-2(3H)-one, a compound related to (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, was developed. These derivatives were evaluated for their antinociceptive (pain relief) activity, with some showing significant effects in various tests (Önkol et al., 2012).

  • Aldose Reductase Inhibition : A study identified (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors, a class of compounds that can have clinical significance in treating complications related to diabetes (Kučerová-Chlupáčová et al., 2020).

  • Heparanase Inhibition : Research into benzoxazol-5-yl acetic acid derivatives, related to the compound , identified several compounds as heparanase inhibitors with potential anti-angiogenic properties (Courtney et al., 2005).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it is for research and development use only, under the supervision of a technically qualified individual .

properties

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOCCTHWTPGZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351605
Record name (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

CAS RN

945-03-9
Record name (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Reactant of Route 4
(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Citations

For This Compound
2
Citations
A Aydın, M Akkurt, L Uzun, L Yıldırım… - Journal of Chemical …, 2010 - Springer
The title compound {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid was prepared and characterized by elemental analyses, FT-IR, 1 H NMR …
Number of citations: 2 link.springer.com
A AYDIN - JOURNAL OF CHEMICAL CRYSTALLOGRAPHY, 2010
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.